molecular formula C12H16ClNO B2836426 2-chloro-N-(4-isopropyl-3-methylphenyl)acetamide CAS No. 866152-46-7

2-chloro-N-(4-isopropyl-3-methylphenyl)acetamide

Cat. No.: B2836426
CAS No.: 866152-46-7
M. Wt: 225.72
InChI Key: FGMCODQAQSMRLC-UHFFFAOYSA-N
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Description

2-chloro-N-(4-isopropyl-3-methylphenyl)acetamide is a synthetic organic compound belonging to the class of chlorinated acetamides. It features a chloroacetyl group linked to a substituted aniline ring, which in this case is further modified with both isopropyl and methyl functional groups. This specific substitution pattern on the phenyl ring is of significant interest in medicinal and agrochemical research, as it can dramatically influence the compound's bioavailability, lipid solubility, and binding affinity to biological targets. Researchers value this structural motif for designing and synthesizing novel small molecules for various applications. The primary research application of this compound is as a key chemical intermediate or building block in organic synthesis. The reactivity of the chloroacetyl group makes it a versatile precursor for the preparation of more complex molecules, particularly through nucleophilic substitution reactions. For instance, the chlorine atom can be readily displaced by nitrogen, oxygen, or sulfur nucleophiles, enabling the synthesis of a diverse library of secondary and tertiary amides, esters, and thioesters for structure-activity relationship (SAR) studies. Researchers in pharmaceutical development may utilize this compound to create potential drug candidates, while those in agrochemistry may explore its derivatives for herbicidal or pesticidal activity, similar to other chloracetamide analogs . From a safety and handling perspective, compounds within this class require careful management. Based on the hazards of similar chloracetamides, this material is expected to be very toxic to aquatic life and may cause serious eye damage or skin sensitization . Researchers should handle this product using appropriate personal protective equipment (PPE), including gloves and eye/face protection, and avoid creating dust or aerosols. All disposal procedures must comply with applicable hazardous waste regulations. Disclaimer: This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. The information presented is based on data from structurally related compounds and is provided for informational purposes only.

Properties

IUPAC Name

2-chloro-N-(3-methyl-4-propan-2-ylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-8(2)11-5-4-10(6-9(11)3)14-12(15)7-13/h4-6,8H,7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGMCODQAQSMRLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CCl)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-isopropyl-3-methylphenyl)acetamide typically involves the reaction of 4-isopropyl-3-methylaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

    Reactants: 4-isopropyl-3-methylaniline and chloroacetyl chloride.

    Conditions: The reaction is performed in an inert solvent like dichloromethane at room temperature.

    Procedure: The chloroacetyl chloride is added dropwise to a solution of 4-isopropyl-3-methylaniline and triethylamine in dichloromethane. The mixture is stirred for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-isopropyl-3-methylphenyl)acetamide undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: The acetamide group can be reduced to form amines.

Biological Activity

2-Chloro-N-(4-isopropyl-3-methylphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C13H16ClN
  • Molecular Weight : 235.73 g/mol

The presence of the chloro group at the second position and the isopropyl and methyl substitutions on the aromatic ring are critical for its biological activity.

The mechanism of action for this compound involves interaction with specific molecular targets. It is hypothesized that this compound can bind to certain enzymes or receptors, altering their activity, which leads to various biological effects. The exact pathways depend on the biological system being studied.

Antimicrobial Activity

Research has demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on related acetamides have shown effectiveness against various bacterial strains, including Klebsiella pneumoniae. The presence of a chloro atom has been correlated with enhanced antibacterial activity by stabilizing interactions with target enzymes such as penicillin-binding proteins, promoting bacterial cell lysis .

Minimum Inhibitory Concentration (MIC) Studies :

CompoundMIC (µg/mL)Activity Against
This compoundTBDTBD
2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide10K. pneumoniae
N-(2-hydroxyphenyl)acetamide>100Candida albicans

Anti-inflammatory Effects

Similar compounds have also been evaluated for their anti-inflammatory properties through inhibition of cyclooxygenase (COX) enzymes. The inhibition of COX-1 and COX-2 can lead to reduced production of prostaglandins, which are mediators of inflammation . Preliminary results suggest that derivatives of acetamides may exhibit anti-inflammatory effects, although specific data for this compound is still needed.

Case Studies

  • Antibacterial Efficacy Study : A study focused on the antibacterial efficacy of chloroacetamides highlighted that compounds with similar substitutions showed promising results against resistant strains of bacteria. The study emphasized the need for further investigation into the structure-activity relationship (SAR) to optimize these compounds for therapeutic use .
  • Toxicity and Pharmacokinetics : In vitro toxicity analyses indicated that certain chloroacetamides have favorable profiles for future in vivo studies. The pharmacokinetic properties suggest good oral bioavailability, which is crucial for drug development .

Comparative Analysis

When comparing this compound with other acetamides, it is essential to consider their structural variations and resulting biological activities:

Compound NameStructural FeaturesAntimicrobial ActivityAnti-inflammatory Activity
This compoundChloro group, Isopropyl substitutionTBDTBD
2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamideChloro group, Nitro substitutionEffective against K. pneumoniaeTBD
N-(4-hydroxyphenyl)acetamideHydroxy group instead of chloroLimited activity against C. albicansModerate

Comparison with Similar Compounds

Structural and Functional Group Variations

The substituents on the phenyl ring significantly influence physicochemical properties and biological activity. Key analogs include:

Compound Name Substituents Molecular Weight (g/mol) Key Applications/Properties Reference
2-Chloro-N-(4-isopropyl-3-methylphenyl)acetamide 4-isopropyl, 3-methyl ~239.7 (calculated) Potential herbicide/synthesis intermediate [Inferred]
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) 2,6-diethyl, methoxymethyl 269.76 Herbicide (lipid synthesis inhibition)
2-Chloro-N-(4-fluorophenyl)acetamide 4-fluoro 187.61 Organic synthesis intermediate
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide 3,4-dichloro, pyrazolyl 398.26 Antimicrobial/antifungal activity

Key Observations :

  • Steric Effects : Bulky substituents (e.g., isopropyl, diethyl) reduce reaction efficiency in synthesis but enhance target specificity in agrochemicals .
  • Electronic Effects : Electron-withdrawing groups (e.g., Cl, F) increase electrophilicity of the acetamide carbonyl, enhancing reactivity in nucleophilic substitutions .
  • Biological Activity : Dichlorophenyl and pyrazolyl derivatives exhibit antimicrobial properties, while alkyl-substituted analogs like alachlor are potent herbicides .

Crystallographic and Spectroscopic Insights

  • Hydrogen Bonding : Intramolecular C–H···O and intermolecular N–H···O interactions stabilize molecular packing in analogs like 2-chloro-N-(4-fluorophenyl)acetamide . The isopropyl/methyl groups in the target compound may disrupt such interactions, altering solubility and melting points.
  • Spectroscopy : NMR and IR data for analogs (e.g., 2-(N-allylacetamido)-N-(4-chlorobenzyl)-2-(4-methoxyphenyl)acetamide) confirm characteristic peaks for chloroacetamide (C=O at ~1650–1700 cm⁻¹, C–Cl at ~700 cm⁻¹) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-N-(4-isopropyl-3-methylphenyl)acetamide, and how can reaction conditions be systematically optimized?

  • Methodology :

  • Stepwise Synthesis : Start with acetylation of 4-isopropyl-3-methylaniline using chloroacetyl chloride in a polar aprotic solvent (e.g., dichloromethane) under controlled temperatures (273–298 K) . Triethylamine is often used as a base to neutralize HCl byproducts.
  • Optimization : Employ Design of Experiments (DoE) principles to vary parameters (e.g., solvent polarity, temperature, molar ratios) and assess yield/purity via HPLC or GC-MS. Central Composite Design (CCD) is effective for identifying significant factors .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from toluene for high-purity crystals .

Q. How is structural characterization of this compound validated, and what analytical techniques are critical?

  • Techniques :

  • NMR Spectroscopy : Confirm regiochemistry via 1H^1H-NMR (e.g., acetamide proton at δ 2.1–2.3 ppm, aromatic protons in the 6.5–7.5 ppm range) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 254.08 for C12_{12}H16_{16}ClNO) .
  • X-Ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···O interactions) for solid-state behavior insights .

Advanced Research Questions

Q. How can computational methods predict and resolve contradictions in reaction yields or byproduct formation?

  • Approach :

  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model reaction pathways and identify intermediates. Compare activation energies of competing pathways (e.g., SN2 vs. elimination) .
  • Contradiction Analysis : If experimental yields conflict with predictions, re-evaluate solvent effects (via COSMO-RS) or steric hindrance from the isopropyl group using molecular dynamics simulations .

Q. What strategies are effective for studying structure-activity relationships (SAR) in biological systems?

  • Methodology :

  • In Vitro Assays : Test enzyme inhibition (e.g., acetylcholinesterase or proteases) using dose-response curves (IC50_{50} determination). Compare with structurally related acetamides (e.g., halogen-substituted analogs) to identify pharmacophores .
  • Molecular Docking : Use AutoDock Vina to simulate ligand-receptor interactions (e.g., binding affinity to kinase domains). Focus on substituent effects (e.g., chloro vs. fluoro) on binding .

Q. How can crystallographic data inform molecular interactions in material science or co-crystal engineering?

  • Applications :

  • Co-Crystal Design : Analyze hydrogen-bonding motifs (e.g., N–H···O or C–H···Cl) from X-ray data to design co-crystals with improved solubility or stability .
  • Thermal Analysis : Pair DSC/TGA with crystallography to correlate melting points with lattice energy (e.g., stronger intermolecular forces in tightly packed crystals) .

Data Contradiction and Validation

Q. How to address discrepancies in reported biological activities across studies?

  • Resolution :

  • Meta-Analysis : Compile IC50_{50} values from multiple studies and assess variability using ANOVA. Control for assay conditions (e.g., cell line differences, DMSO concentration) .
  • Orthogonal Validation : Replicate key findings using alternative methods (e.g., SPR for binding affinity vs. fluorescence assays) .

Q. Why might synthetic yields vary significantly under seemingly identical conditions?

  • Root Causes :

  • Trace Moisture : Chloroacetyl chloride is moisture-sensitive; even minor water contamination can hydrolyze the reagent, reducing yields. Use molecular sieves or anhydrous solvents .
  • Steric Effects : The bulky isopropyl group may slow nucleophilic attack by the aniline. Kinetic studies (e.g., pseudo-first-order rate constants) can quantify steric hindrance .

Methodological Resources

  • Synthesis Optimization : Leverage ICReDD’s reaction path search tools combining quantum calculations and experimental feedback .
  • Data Repositories : Refer to PubChem (CID 553628-88-9) for validated spectral data and crystallographic entries .

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